2-bromo-N-(2-cyclohex-1-en-1-ylethyl)propanamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(2-cyclohex-1-en-1-ylethyl)propanamide typically involves the bromination of N-(2-cyclohex-1-en-1-ylethyl)propanamide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. The general reaction scheme is as follows:
Starting Material: N-(2-cyclohex-1-en-1-ylethyl)propanamide
Reagent: Bromine (Br2)
Solvent: An appropriate organic solvent such as dichloromethane (DCM)
Conditions: The reaction is typically carried out at low temperatures to control the reactivity of bromine and to avoid side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes the use of continuous flow reactors, optimized reaction conditions, and purification techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(2-cyclohex-1-en-1-ylethyl)propanamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Reduction Reactions: The compound can be reduced to remove the bromine atom.
Oxidation Reactions: The compound can undergo oxidation to form different functional groups.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Substitution: The major products are the corresponding substituted amides.
Reduction: The major product is the de-brominated amide.
Oxidation: The major products depend on the oxidizing agent used and can include carboxylic acids or ketones.
Scientific Research Applications
2-bromo-N-(2-cyclohex-1-en-1-ylethyl)propanamide is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In the study of enzyme mechanisms and protein interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-bromo-N-(2-cyclohex-1-en-1-ylethyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can act as a leaving group, allowing the compound to form covalent bonds with nucleophilic sites on the target molecule. This can result in the inhibition of enzyme activity or the modulation of receptor function, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
2-bromo-N-(2-cyclohex-1-en-1-ylethyl)butanamide: Similar structure but with a butanamide group instead of a propanamide group.
2-bromo-N-(2-cyclohex-1-en-1-ylethyl)pentanamide: Similar structure but with a pentanamide group.
Uniqueness
2-bromo-N-(2-cyclohex-1-en-1-ylethyl)propanamide is unique due to its specific structural features, which allow it to interact with a distinct set of molecular targets. The presence of the bromine atom and the cyclohexenyl group provides unique reactivity and binding properties that are not found in other similar compounds.
Properties
IUPAC Name |
2-bromo-N-[2-(cyclohexen-1-yl)ethyl]propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18BrNO/c1-9(12)11(14)13-8-7-10-5-3-2-4-6-10/h5,9H,2-4,6-8H2,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMSWJQNUQIADHR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCC1=CCCCC1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801231448 | |
Record name | 2-Bromo-N-[2-(1-cyclohexen-1-yl)ethyl]propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801231448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1119453-10-9 | |
Record name | 2-Bromo-N-[2-(1-cyclohexen-1-yl)ethyl]propanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1119453-10-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-N-[2-(1-cyclohexen-1-yl)ethyl]propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801231448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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